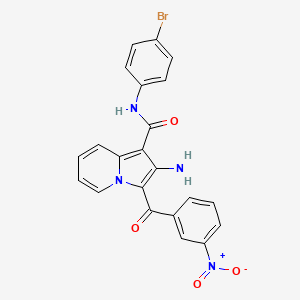

![molecular formula C17H13N3O4S B2731872 N-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)-3-(methylthio)benzamide CAS No. 922018-62-0](/img/structure/B2731872.png)

N-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)-3-(methylthio)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

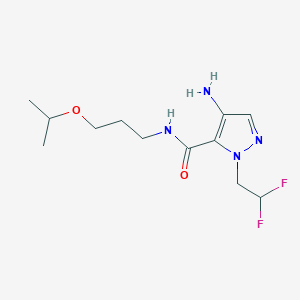

“N-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)-3-(methylthio)benzamide” is a compound that incorporates a benzo[d][1,3]dioxole subunit . The compound appears as a light yellow solid .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a series of novel N-aryl-5-(benzo[d][1,3]dioxol-5-ylmethyl)-4-(tert-butyl)thiazol-2-amines were synthesized and evaluated for their antitumor activities .Molecular Structure Analysis

The molecular structure of similar compounds has been studied. For example, the crystal structure of N-(benzo[d][1,3]dioxol-5-ylmethyl)-4-methylaniline has been reported .Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied. For instance, a series of novel N-aryl-5-(benzo[d][1,3]dioxol-5-ylmethyl)-4-(tert-butyl)thiazol-2-amines were synthesized and evaluated for their antitumor activities .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed. For instance, the compound appears as a light yellow solid with a melting point of 108–110 °C .Applications De Recherche Scientifique

Anticancer Potential

One notable application of derivatives similar to the compound is in the development of anticancer agents. A study by Ravinaik et al. (2021) explored the design, synthesis, and evaluation of benzamides, including structures closely related to N-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)-3-(methylthio)benzamide, revealing moderate to excellent anticancer activity against several cancer cell lines. These derivatives showed higher anticancer activities than the reference drug, indicating their potential as promising anticancer agents (Ravinaik et al., 2021).

Antimicrobial Activity

Another critical area of application is in antimicrobial therapy. Research by Shruthi et al. (2016) on novel benzimidazole–oxadiazole hybrid molecules, which share a structural resemblance to the target compound, demonstrated potent anti-tubercular activity against Mycobacterium tuberculosis. These findings highlight the compound's potential use in developing new antimicrobial agents (Shruthi et al., 2016).

Material Science Applications

In the field of materials science, the incorporation of 1,3,4-oxadiazole units, similar to those in N-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)-3-(methylthio)benzamide, into polymers has been researched for creating materials with desirable properties. Sava et al. (2003) synthesized new aromatic polyamides containing 1,3,4-oxadiazole units, demonstrating good thermal stability and potential for casting into thin flexible films. These materials are notable for their fluorescence and could have applications in electronic and optical devices (Sava et al., 2003).

Antioxidant Evaluation

Additionally, the synthesis and evaluation of 1,3,4-oxadiazoles for antioxidant activity have been explored. Bondock et al. (2016) reported on the antioxidant properties of certain 1,3,4-oxadiazole derivatives, indicating that compounds with this functional group could serve as effective antioxidants. This property is critical for developing therapeutic agents that can protect against oxidative stress-related diseases (Bondock et al., 2016).

Mécanisme D'action

Orientations Futures

The future directions of research involving similar compounds have been suggested. For instance, it has been proposed that these compounds could be developed as potential antitumor agents . Furthermore, it has been suggested that these compounds obey Lipinski’s rule of five and have good bioactive scores, indicating their potential as future drugs .

Propriétés

IUPAC Name |

N-[5-(1,3-benzodioxol-5-yl)-1,3,4-oxadiazol-2-yl]-3-methylsulfanylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13N3O4S/c1-25-12-4-2-3-10(7-12)15(21)18-17-20-19-16(24-17)11-5-6-13-14(8-11)23-9-22-13/h2-8H,9H2,1H3,(H,18,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGCIXYJLHVPUER-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=CC(=C1)C(=O)NC2=NN=C(O2)C3=CC4=C(C=C3)OCO4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)-3-(methylthio)benzamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-((2-(Tert-butoxycarbonyl)-5,5-dioxido-5-thia-2-azaspiro[3.4]octan-8-yl)oxy)acetic acid](/img/structure/B2731791.png)

![N1-(4-fluorobenzyl)-N2-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide](/img/structure/B2731797.png)

![N-(6-methylbenzo[d]thiazol-2-yl)-2-((5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)thio)acetamide](/img/structure/B2731799.png)

![(2S)-N-(3,5-dimethylcyclohexyl)-2-[(6-fluoropyridin-2-yl)formamido]-3-hydroxypropanamide](/img/structure/B2731803.png)

![Ethyl 8-fluoro-4-[3-(trifluoromethyl)phenoxy]quinoline-3-carboxylate](/img/structure/B2731810.png)

![5-(4-Fluorophenyl)pyrazolo[1,5-a]pyrimidine-7-carboxylic acid](/img/structure/B2731811.png)

![N-{1-[(pyridin-2-yl)methyl]piperidin-4-yl}cyclopropanesulfonamide](/img/structure/B2731812.png)